molecular formula C19H18F4N2O3 B11478954 ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate

Cat. No.: B11478954
M. Wt: 398.4 g/mol
InChI Key: KKJYZXVTSCGSNC-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate is a synthetic compound characterized by the presence of trifluoromethyl and fluorophenyl groups. These groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate typically involves the use of trifluoromethylation techniques. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable methods. The use of potassium trifluoroborates, which are moisture- and air-stable, can be advantageous in industrial settings due to their compliance with strong oxidative conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include rhodium acetate for catalyzed reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nitriles in the presence of rhodium acetate can yield CF3-substituted oxazoles .

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C19H18F4N2O3

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-[(4-methylphenyl)carbamoylamino]propanoate

InChI

InChI=1S/C19H18F4N2O3/c1-3-28-16(26)18(19(21,22)23,13-6-8-14(20)9-7-13)25-17(27)24-15-10-4-12(2)5-11-15/h4-11H,3H2,1-2H3,(H2,24,25,27)

InChI Key

KKJYZXVTSCGSNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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